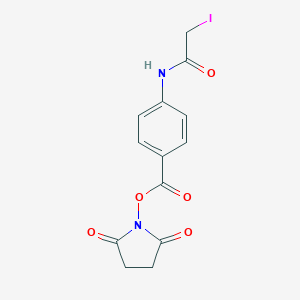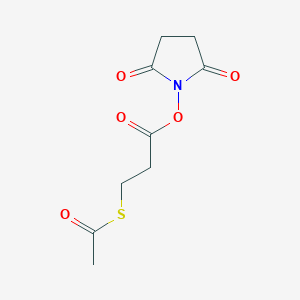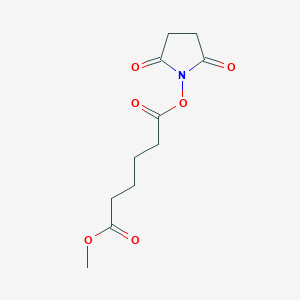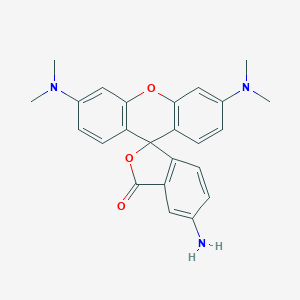
5-Aminotetramethylrhodamin
Übersicht
Beschreibung
6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one (6-Amino-3',6'-BDMSX) is a highly versatile, synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the xanthene family, which is a group of compounds that are characterized by their strong fluorescent properties. 6-Amino-3',6'-BDMSX has been used in a variety of experiments, including those related to drug delivery, imaging, and diagnostics.
Wissenschaftliche Forschungsanwendungen
Bioimaging
5-Aminotetramethylrhodamin: wird aufgrund seiner hervorragenden optischen Eigenschaften häufig in der Bioimaging eingesetzt. Es dient als fluoreszierender Marker, der die Visualisierung zellulärer Komponenten und biologischer Prozesse ermöglicht . Diese Anwendung ist entscheidend für die medizinische Diagnostik und Forschung, da sie die Beobachtung lebender Zellen und Gewebe ohne invasive Verfahren ermöglicht.
Krankheitsdiagnose und -behandlung
Die Derivate der Verbindung wurden so konzipiert, dass sie diagnostische und therapeutische Funktionen integrieren, insbesondere im Zusammenhang mit Krebs und bakteriellen Infektionen . Diese Doppelfunktionalität ist bedeutend für die Entwicklung von Molekülbibliotheken, die sowohl zur Diagnose von Krankheiten als auch zur Bereitstellung gezielter Therapien eingesetzt werden können.
Chemosensoren
Rhodamine-basierte Chemosensoren, einschließlich derer, die von This compound abgeleitet sind, sind maßgeblich am Nachweis verschiedener Ionen und Biomoleküle beteiligt . Diese Sensoren sind hochsensitiv und effizient, was sie zu wertvollen Instrumenten für die Überwachung der Lebensmittelsicherheit und der menschlichen Gesundheit macht.
Umweltüberwachung
Die Empfindlichkeit von Rhodaminderivaten gegenüber bestimmten Ionen macht sie für die Umweltüberwachung geeignet. Sie können Spurenmengen von gefährlichen Substanzen in Wasser und Boden nachweisen und so zur Schadstoffkontrolle und zur Gewährleistung der ökologischen Sicherheit beitragen .
Arzneimittelentwicklung
Benzofuranderivate, zu denen auch This compound gehört, haben aufgrund ihrer Bioaktivität Potenzial in der Arzneimittelentwicklung gezeigt. Sie zeigen Antitumor-, antibakterielle, antioxidative und antivirale Aktivitäten, was sie zu vielversprechenden Kandidaten für neue Arzneimittel macht .
Materialwissenschaft
In der Materialwissenschaft werden die optischen Eigenschaften von This compound genutzt, um fortschrittliche Materialien mit spezifischen Fluoreszenzeigenschaften zu schaffen. Diese Materialien können in verschiedenen Anwendungen eingesetzt werden, von Sensoren bis hin zu Displaytechnologien .
Wirkmechanismus
Target of Action
5-Aminotetramethyl Rhodamine, also known as 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one, is a derivatized rhodamine compound . It is primarily used as a fluorescent probe in the field of biochemistry and cell biology . The primary targets of this compound are proteins, nucleic acids, and cellular molecules that it labels for imaging and fluorescence detection .
Mode of Action
The compound works by binding to its targets and emitting fluorescence when excited at a specific wavelength . This fluorescence can then be detected and used to visualize the location and movement of the target molecules within cells .
Biochemical Pathways
The exact biochemical pathways affected by 5-Aminotetramethyl Rhodamine are dependent on the specific targets it is used to label. It is widely used in various biochemical and cellular pathways for the purpose of visualizing and tracking the movement of proteins, nucleic acids, and other cellular molecules .
Pharmacokinetics
As a research tool, it is typically applied directly to cells in a laboratory setting, and its bioavailability would depend on the specific experimental conditions .
Result of Action
The primary result of the action of 5-Aminotetramethyl Rhodamine is the production of fluorescence that allows for the visualization of its target molecules . This can provide valuable information about the location, movement, and interactions of these molecules within cells, contributing to our understanding of various cellular processes .
Action Environment
The action, efficacy, and stability of 5-Aminotetramethyl Rhodamine can be influenced by various environmental factors. For example, the pH of the environment can affect the fluorescence intensity of rhodamines . Additionally, the compound’s effectiveness can be influenced by the presence of other molecules that may interfere with its binding to its targets or its fluorescence emission . Proper experimental controls and conditions are therefore crucial for ensuring the effective use of this compound as a fluorescent probe .
Biochemische Analyse
Biochemical Properties
5-Aminotetramethyl Rhodamine plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules, often serving as a fluorescent probe. For instance, it has been used to label proteins and nucleic acids, allowing researchers to track these molecules in live cells and tissues. The compound’s fluorescence properties enable the visualization of biochemical processes in real-time, providing insights into the dynamics of enzyme-substrate interactions, protein folding, and other molecular events .
Cellular Effects
5-Aminotetramethyl Rhodamine affects various types of cells and cellular processes. It influences cell function by integrating into cellular membranes and organelles, where it can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to localize in mitochondria, where it can affect mitochondrial membrane potential and ATP production . Additionally, its fluorescence properties make it a useful tool for studying cellular processes such as apoptosis, cell division, and intracellular transport .
Molecular Mechanism
The molecular mechanism of 5-Aminotetramethyl Rhodamine involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescence is often used to monitor these interactions. For instance, it can bind to specific proteins or nucleic acids, causing a change in fluorescence intensity that indicates the presence or activity of the target molecule . This property is particularly useful in studying the kinetics of enzyme reactions and the dynamics of protein-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminotetramethyl Rhodamine can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that 5-Aminotetramethyl Rhodamine is relatively stable under various conditions, but its fluorescence can diminish over time due to photobleaching . Long-term exposure to light and other environmental factors can lead to the degradation of the compound, affecting its performance in fluorescence-based assays .
Dosage Effects in Animal Models
The effects of 5-Aminotetramethyl Rhodamine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label cells and tissues without causing significant toxicity . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular membranes .
Metabolic Pathways
5-Aminotetramethyl Rhodamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, it can influence metabolic flux and metabolite levels, particularly in pathways related to energy production and oxidative stress .
Transport and Distribution
The transport and distribution of 5-Aminotetramethyl Rhodamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific organelles such as mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its uptake and retention .
Subcellular Localization
5-Aminotetramethyl Rhodamine exhibits specific subcellular localization, which affects its activity and function. The compound is often targeted to mitochondria, where it can influence mitochondrial function and dynamics . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Additionally, its fluorescence properties allow researchers to visualize its distribution within cells, providing insights into its role in cellular processes .
Eigenschaften
IUPAC Name |
6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDBRTCWHLGIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408315 | |
| Record name | 5-Aminotetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167095-10-5 | |
| Record name | 5-Aminotetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)

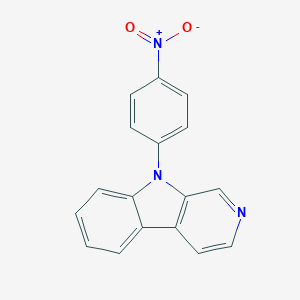
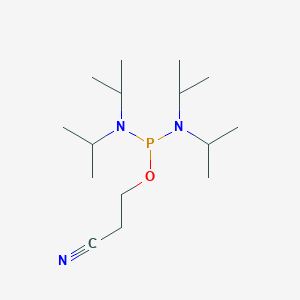

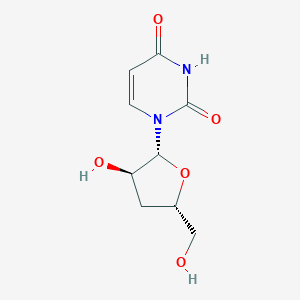

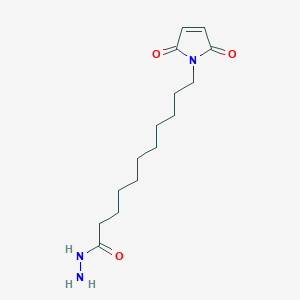
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)
